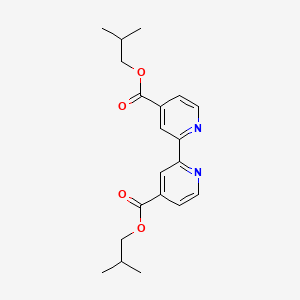
1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a synthetic phospholipid commonly used in biochemical and biophysical research. This compound is a derivative of phosphatidylglycerol, a class of phospholipids that play a crucial role in the structure and function of biological membranes. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent to introduce the phospho group.
Neutralization: The phosphorylated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Phosphorylation in continuous flow reactors to ensure consistent quality.
Purification and Neutralization: Purification through chromatography and neutralization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and decanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phospho group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Phospho-substituted derivatives.
Applications De Recherche Scientifique
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:
Membrane Studies: Used to model biological membranes in studies of membrane dynamics and protein-lipid interactions.
Drug Delivery: Investigated for its potential in liposomal drug delivery systems due to its biocompatibility and ability to form stable vesicles.
Biophysical Research: Employed in studies involving surface pressure measurements and Langmuir-Blodgett films.
Biochemistry: Utilized in enzyme assays and studies of lipid metabolism.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and protein function. The phospho group interacts with proteins and other molecules, modulating their activity and interactions. The sodium ion enhances solubility and stability in aqueous environments, facilitating its use in various experimental setups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
- 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
- 1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
Uniqueness
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific fatty acid composition (decanoic acid), which imparts distinct physical and chemical properties. Compared to longer-chain analogs, it has a lower melting point and different membrane fluidity characteristics, making it suitable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C26H51NaO10P |
|---|---|
Poids moléculaire |
577.6 g/mol |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/t23?,24-;/m1./s1 |
Clé InChI |
AQCBNGRRABOOCX-RETUOTIWSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)




![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


